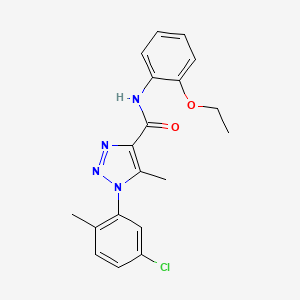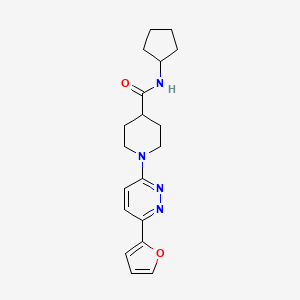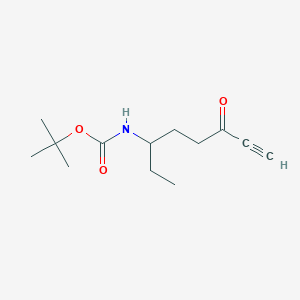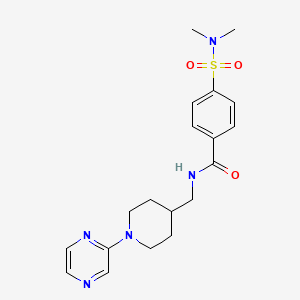![molecular formula C15H10Br2ClN3O B2620054 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide CAS No. 1788668-11-0](/img/structure/B2620054.png)
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide, also known as BRD-7929, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD-7929 is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide works by inhibiting the activity of a specific protein, known as bromodomain-containing protein 4 (BRD4). BRD4 plays a critical role in gene expression and is involved in various cellular processes, including cell growth and differentiation. By inhibiting the activity of BRD4, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide can modulate gene expression and affect cellular processes, making it a promising therapeutic agent.
Biochemical and physiological effects:
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from damage. In cancer cells, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide inhibits the activity of BRD4, leading to a decrease in cancer cell growth and proliferation. In inflammation, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide reduces the activity of certain enzymes, leading to a decrease in inflammation. In neurodegenerative disorders, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide protects neurons from damage and improves cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide in lab experiments is its specificity for BRD4, making it a useful tool for studying the role of BRD4 in various cellular processes. However, one limitation of using 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Future Directions
There are many potential future directions for research on 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to improved therapeutic agents for various diseases. Another area of interest is the identification of biomarkers that can predict patient response to 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide treatment, which could improve patient outcomes. Additionally, research on the mechanisms of action of 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide could lead to a better understanding of the role of BRD4 in various cellular processes, which could have implications for the development of new therapies.
Synthesis Methods
The synthesis of 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide involves a series of chemical reactions, starting with the reaction of 5-bromo-1H-indole and 2-chloro-3-cyanopyridine to form 5-bromo-N-(2-chloropyridin-3-yl)indole-2-carboxamide. This intermediate compound is then reacted with 5-bromo-1H-indole-2-carbaldehyde to form the final product, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide.
Scientific Research Applications
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cancer progression. In inflammation research, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disorder research, 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide has been shown to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2ClN3O/c16-9-1-2-13-8(3-9)4-11(21-13)7-20-15(22)12-5-10(17)6-19-14(12)18/h1-6,21H,7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVTKQKJVZWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CNC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-hydroxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2619975.png)


![N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide](/img/structure/B2619980.png)



![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2619987.png)
![Methyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2619988.png)

![N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2619991.png)
![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)